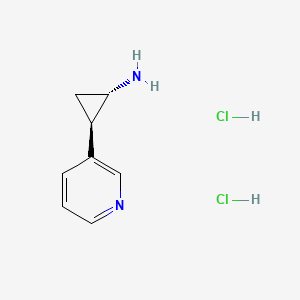

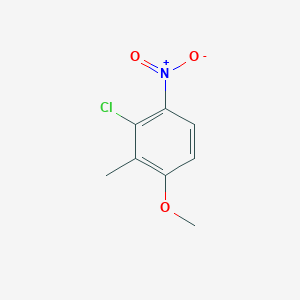

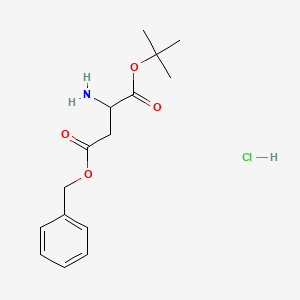

![molecular formula C38H51N7O9S B12316030 [2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)

[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UV 開裂性ビオチン-PEG2-アジド: は、ビオチン、ポリエチレングリコール (PEG2)、およびアジド基を組み合わせた化合物です。この化合物は、紫外線 (UV) 光によって開裂できるという特徴が特に注目されており、さまざまな科学的用途において貴重なツールとなっています。アジド基は、バイオコンジュゲーションや分子標識に広く用いられているクリックケミストリー反応を可能にします。

準備方法

合成経路と反応条件: UV 開裂性ビオチン-PEG2-アジドは、ビオチン、PEG2、およびアジド基の結合を含む一連の化学反応によって合成されます。 アジド基は、アルキン基を含む分子との銅触媒アジド-アルキン環状付加反応 (CuAAC) を介して導入されます 。この反応は、高い効率性と特異性で知られています。

工業的生産方法: UV 開裂性ビオチン-PEG2-アジドの工業的生産には、実験室環境と同様の反応条件を用いた大規模合成が用いられます。 このプロセスには、最終生成物を精製して、通常 95% を超える高純度レベルを実現することが含まれます .

化学反応の分析

反応の種類: UV 開裂性ビオチン-PEG2-アジドは、以下を含むいくつかの種類の化学反応を起こします。

銅触媒アジド-アルキン環状付加反応 (CuAAC): この反応は、アジド基がアルキン含有分子と反応して、安定なトリアゾール結合を形成する反応です.

歪み促進アルキン-アジド環状付加反応 (SPAAC): この反応は、ジベンゾシクロオクチン (DBCO) またはビシクロノニン (BCN) 基を含む分子で起こります.

一般的な試薬と条件:

CuAAC 反応: 銅 (I) 触媒、アルキン含有分子、ジメチルスルホキシド (DMSO) またはメタノール (MeOH) などの適切な溶媒.

SPAAC 反応: DBCO または BCN 含有分子、通常は水性媒体中で行われます.

生成される主要な生成物:

CuAAC 反応: 安定なトリアゾール結合の形成.

SPAAC 反応: 銅触媒を必要としないトリアゾール結合の形成.

科学的研究の応用

化学: UV 開裂性ビオチン-PEG2-アジドは、クリックケミストリーにおいて、生体分子の効率的かつ特異的な標識に使用されます。 さまざまな分子の結合を可能にし、複雑な化学相互作用の研究を促進します .

生物学: 生物学的研究では、この化合物は、タンパク質、核酸、その他の生体分子の標識と追跡に使用されます。 UV 開裂性により、ビオチンの制御された放出と活性化が可能になり、生物学的研究における正確な時間的制御が可能になります .

医学: UV 開裂性ビオチン-PEG2-アジドは、治療薬の制御された放出が重要な薬物送達システムに使用されています。 この化合物は、UV 光によって開裂できるため、特定の部位での薬物の標的化された送達と活性化が可能になります .

産業: 産業用途では、この化合物は、高度な材料とナノテクノロジーの開発に使用されています。 クリックケミストリー反応を起こす能力により、複雑な分子構造の構築に役立ちます .

作用機序

UV 開裂性ビオチン-PEG2-アジドの作用機序は、UV 光にさらされたときの、アジド基の光化学反応です。 この反応により、化合物が開裂し、ビオチン-PEG2 モイエティが放出されます 。 放出されたビオチンは、ストレプトアビジンやその他のビオチン結合タンパク質と相互作用し、さまざまな生化学的アッセイや精製プロセスを促進します .

類似の化合物との比較

類似の化合物:

ビオチン-PEG2-アジド: UV 開裂性ビオチン-PEG2-アジドに似ていますが、UV 開裂性はありません.

ビオチン-PEG3-アジド: 追加の PEG ユニットが含まれており、溶解性と柔軟性が向上しています.

ビオチン-PEG4-アジド: PEG2 および PEG3 バリアントと比較して、溶解性と柔軟性がさらに向上しています.

独自性: UV 開裂性ビオチン-PEG2-アジドは、UV 開裂性という特徴により、ビオチンの制御された放出と活性化が可能になります。 この機能により、標識や修飾プロセスに対する空間時間的制御が実現し、正確な制御が必要なアプリケーションにおいて非常に価値があります .

類似化合物との比較

Biotin-PEG2-Azide: Similar to UV Cleavable Biotin-PEG2-Azide but lacks the UV-cleavable property.

Biotin-PEG3-Azide: Contains an additional PEG unit, providing increased solubility and flexibility.

Biotin-PEG4-Azide: Further increases solubility and flexibility compared to PEG2 and PEG3 variants.

Uniqueness: UV Cleavable Biotin-PEG2-Azide stands out due to its UV-cleavable property, allowing for controlled release and activation of biotin. This feature provides spatiotemporal control over labeling and modification processes, making it highly valuable in applications requiring precise control .

特性

分子式 |

C38H51N7O9S |

|---|---|

分子量 |

781.9 g/mol |

IUPAC名 |

[2-[2-oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate |

InChI |

InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-35(49)54-37-28(24-30(46)27-10-3-1-4-11-27)12-9-13-31(37)53-25-34(48)41-19-21-52-23-22-51-20-18-40-33(47)15-7-6-14-32-36-29(26-55-32)43-38(50)44-36/h1,3-4,9-13,29,32,36H,2,5-8,14-26H2,(H,40,47)(H,41,48)(H2,43,44,50) |

InChIキー |

OGIXHRMZZVHOQZ-UHFFFAOYSA-N |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

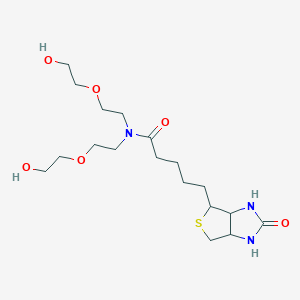

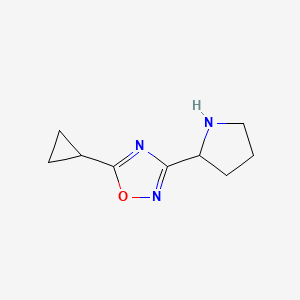

![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)

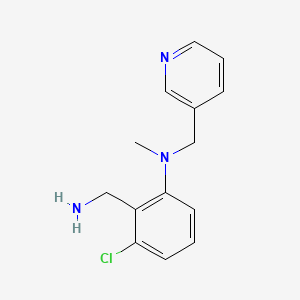

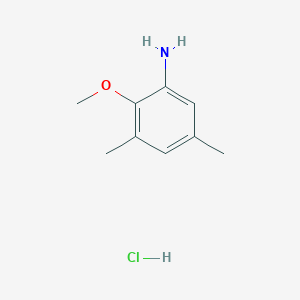

![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)

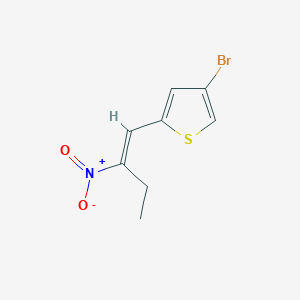

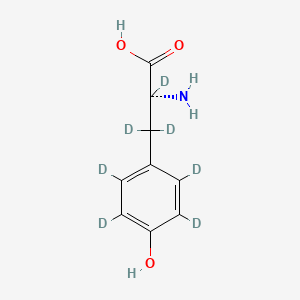

![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)

![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)

![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)